Reductive C(sp3)–C(sp3) homo-coupling of benzyl or allyl halides with H2 using a water-soluble electron storage catalyst†

RSC Advances Pub Date: 2021-12-09 DOI: 10.1039/D1RA08596D

Abstract

This paper reports the first example of a reductive C(sp3)–C(sp3) homo-coupling of benzyl/allyl halides in aqueous solution by using H2 as an electron source {turnover numbers (TONs) = 0.5–2.3 for 12 h}. This homo-coupling reaction, promoted by visible light, is catalysed by a water-soluble electron storage catalyst (ESC). The reaction mechanism, and four requirements to make it possible, are also described.

Recommended Literature

- [1] Contents list

- [2] A paradigm for systematic screening and evaluation of artificial solid-electrolyte interfaces for lithium metal anodes: a computational study of binary selenides†

- [3] A new hybrid nanocomposite electrode based on Au/CeO2-decorated functionalized glassy carbon microspheres for the voltammetric sensing of quercetin and its interaction with DNA†

- [4] Copolymer-supported heterogeneous organocatalyst for asymmetric aldol addition in aqueous medium†

- [5] Functionalization of [60]fullerene through fullerene cation intermediates

- [6] Papers accepted for publication in The Analyst

- [7] Computational methods for training set selection and error assessment applied to catalyst design: guidelines for deciding which reactions to run first and which to run next†

- [8] Fluorination in enhancing photoactivated antibacterial activity of Ru(ii) complexes with photo-labile ligands†

- [9] Self-activation for activated carbon from biomass: theory and parameters†

- [10] The stereospecific hydrogenation of an exocyclic methylene group

Journal Name:RSC Advances

Research Products

-

CAS no.: 1075-74-7

-

CAS no.: 10277-44-8

-

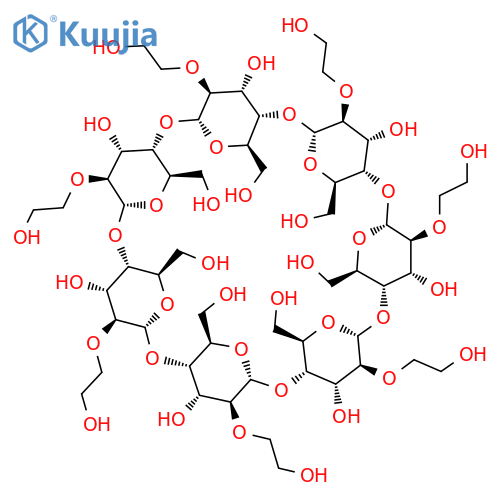

CAS no.: 156779-05-4